Kumujantine

Description

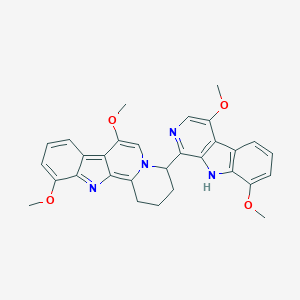

Kumujantine is a dimeric β-carboline alkaloid isolated from the heartwood of Picrasma quassioides (D. Don.) Benn., a plant belonging to the Simaroubaceae family. It was first identified in 1988 alongside its structural analog, Kumujansine, through ethanol extraction followed by silica gel and alumina column chromatography . The molecular formula of this compound hydrochloride is C₃₀H₂₉N₄O₄Cl, with a melting point of 270°C (dec.) . Its structure, elucidated via UV, IR, 1H-NMR, 13C-NMR, 2D-NMR, and MS analysis, features a dimeric β-carboline scaffold with distinct oxygen-containing substituents, which differentiate it from related compounds .

Recent studies (2020) have identified additional β-carboline derivatives from P. quassioides, such as this compound D, a monomeric β-carboline alkaloid bearing methoxycarbonyl and dimethoxy groups .

Properties

CAS No. |

116064-73-4 |

|---|---|

Molecular Formula |

C30H28N4O4 |

Molecular Weight |

508.6 g/mol |

IUPAC Name |

4-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-7,11-dimethoxy-1,2,3,4-tetrahydroindolo[2,3-a]quinolizine |

InChI |

InChI=1S/C30H28N4O4/c1-35-20-12-6-9-17-25-23(38-4)15-34-18(28(25)32-26(17)20)10-7-11-19(34)29-30-24(22(37-3)14-31-29)16-8-5-13-21(36-2)27(16)33-30/h5-6,8-9,12-15,19,33H,7,10-11H2,1-4H3 |

InChI Key |

MISIMKUOEHFILY-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1NC3=C2C(=CN=C3C4CCCC5=C6C(=C7C=CC=C(C7=N6)OC)C(=CN45)OC)OC |

Canonical SMILES |

COC1=CC=CC2=C1NC3=C2C(=CN=C3C4CCCC5=C6C(=C7C=CC=C(C7=N6)OC)C(=CN45)OC)OC |

Synonyms |

kumujantine |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

- Dimerization: Both this compound and Kumujansine are dimeric, whereas this compound D is monomeric.

- Substituents : this compound D’s 1-methoxycarbonyl and 4,8-dimethoxy groups contrast with the dimeric linkages in this compound and Kumujansine .

Functional Implications

Bioactivity : Dimeric β-carbolines like this compound and Kumujansine may exhibit stronger interactions with biological targets (e.g., enzymes or receptors) due to their larger molecular frameworks .

Synthetic Accessibility: Monomeric derivatives like this compound D might be easier to synthesize or modify for structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.